N-Oct-2-enoyl-L-tyrosine
Description
Structure
3D Structure
Properties
CAS No. |
825637-80-7 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(oct-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C17H23NO4/c1-2-3-4-5-6-7-16(20)18-15(17(21)22)12-13-8-10-14(19)11-9-13/h6-11,15,19H,2-5,12H2,1H3,(H,18,20)(H,21,22)/t15-/m0/s1 |
InChI Key |
UJRYIMRZRHNYEJ-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of N Oct 2 Enoyl L Tyrosine
General Principles of N-Acylation of L-Tyrosine (B559521)
The formation of an amide bond between a fatty acid and the amino group of L-tyrosine is the cornerstone of synthesizing N-acyl-L-tyrosine derivatives. This process, known as N-acylation, leverages the nucleophilic character of the amino group on the chiral center of L-tyrosine.
Amidation Reactions for N-Acyl Bond Formation
The creation of the N-acyl bond is a classic example of an amidation reaction. A common approach involves the nucleophilic attack of the α-amino group of L-tyrosine on an activated carboxyl group of a fatty acid. frontiersin.org This activation is often necessary because the direct condensation of a carboxylic acid and an amine is energetically unfavorable. frontiersin.org
Several methods can be employed to facilitate this reaction:
Acyl Chlorides: The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base, is a well-established method for N-acylation. For instance, the reaction of L-tyrosine with an acyl chloride in a sodium hydroxide (B78521) solution can yield the corresponding N-acyl-L-tyrosine. google.com
Coupling Reagents: Modern synthetic chemistry often employs coupling reagents to promote amide bond formation under milder conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), often in the presence of a base like triethylamine (B128534) (Et3N), are used to activate the carboxylic acid, facilitating the subsequent reaction with the amino group of L-tyrosine or its ester derivatives. academie-sciences.fr
Acetic Anhydride (B1165640): In the synthesis of N-acetyl-L-tyrosine, acetic anhydride serves as the acylating agent. google.comchemicalbook.comgoogle.com The reaction is typically carried out in an aqueous medium, sometimes under alkaline conditions, to yield the desired product. google.comchemicalbook.comgoogle.com
Enzymatic Synthesis: Biocatalytic approaches are also gaining traction. Enzymes like N-acyl-L-amino acid synthases can catalyze the formation of N-acyl amino acids. nih.gov These methods offer high specificity and can be more environmentally friendly. Some enzymatic strategies involve a two-step process where an acyl-enzyme complex is formed first, followed by a nucleophilic attack by the amino acid. researchgate.net
Utilization of L-Tyrosine as a Starting Material
L-tyrosine is a readily available and versatile starting material for the synthesis of a wide array of derivatives. wikipedia.orgmdpi.combohrium.com Its structure, featuring an aromatic phenol (B47542) group, a carboxylic acid, and a primary amine, provides multiple sites for chemical modification. academie-sciences.frsigmaaldrich.com For the synthesis of N-acyl derivatives, the primary amino group is the key functional group of interest. academie-sciences.fr
In many synthetic procedures, it is advantageous to protect the carboxylic acid group of L-tyrosine, often by converting it to an ester (e.g., a methyl or ethyl ester). caltech.educaltech.edu This prevents self-polymerization and other side reactions, directing the acylation to the amino group. Following the N-acylation step, the ester can be hydrolyzed back to a carboxylic acid if desired. caltech.edu The phenolic hydroxyl group may also require protection depending on the reaction conditions to prevent O-acylation.
Specific Methodologies for the Oct-2-enoyl Moiety Incorporation
The introduction of the oct-2-enoyl group, an unsaturated acyl chain, presents specific challenges and requires tailored synthetic approaches.
Introduction of Unsaturated Acyl Chains
The incorporation of an unsaturated acyl chain like the oct-2-enoyl group can be achieved through several methods:
Direct Acylation with an Unsaturated Acyl Chloride: A straightforward method is the reaction of L-tyrosine (or its ester derivative) with oct-2-enoyl chloride. This reaction would typically be carried out under Schotten-Baumann conditions or with the aid of a non-nucleophilic base to scavenge the HCl byproduct.
Coupling Reactions: Similar to general N-acylation, coupling agents can be used to link oct-2-enoic acid directly with L-tyrosine. This method offers good control and is often preferred for its mild reaction conditions.
Enzymatic Methods: Bacteria possess pathways for the synthesis of unsaturated fatty acids, which can be harnessed for biocatalytic production. nih.govportlandpress.com Specific enzymes can introduce double bonds into growing acyl chains, which can then be transferred to an amino acid. nih.gov While not explicitly detailed for N-oct-2-enoyl-L-tyrosine, the principles of enzymatic N-acylation with unsaturated fatty acids are established. google.com
A summary of potential reagents for introducing the oct-2-enoyl moiety is presented in the table below.
| Reagent | Method | Description |
| Oct-2-enoyl chloride | Acylation | Direct reaction with L-tyrosine or its ester, typically in the presence of a base. |
| Oct-2-enoic acid | Coupling Reaction | Activated with coupling agents like DCC/HOBt for amide bond formation with L-tyrosine. |
| Enzymatic Systems | Biocatalysis | Utilization of acyltransferases or synthetases that can handle unsaturated fatty acids. nih.govgoogle.com |
Optimization of Synthetic Pathways for Research Applications
For research purposes, the synthetic route to this compound should be efficient, reproducible, and scalable. Optimization efforts often focus on several key aspects:
Yield and Purity: Maximizing the yield of the desired product while minimizing the formation of byproducts is a primary goal. This involves careful selection of reagents, solvents, reaction times, and temperatures. google.comresearchgate.net Purification methods, such as crystallization or chromatography, are optimized to obtain the compound in high purity. researchgate.net
Cost-Effectiveness: For larger-scale synthesis, the cost of starting materials, reagents, and solvents becomes a significant factor. researchgate.net Utilizing inexpensive and readily available starting materials is a key consideration. researchgate.net
Reproducibility: The chosen synthetic method should be robust and give consistent results when repeated. This is crucial for obtaining reliable data in subsequent research applications. dergipark.org.tr
An example of an optimized synthetic approach might involve a one-pot reaction or a streamlined purification protocol to enhance efficiency. rsc.org The development of biocatalytic routes also represents a significant area of optimization, potentially offering milder reaction conditions and higher selectivity. acs.org
Strategies for Enhancing Yield and Purity
Achieving high yield and purity in the synthesis of L-tyrosine derivatives is a primary objective for practical applications. Various strategies are employed, from the selection of starting materials and reaction conditions to sophisticated purification methods.
Detailed research findings have shown that the choice of protecting groups for the reactive moieties of L-tyrosine (amino, carboxyl, and phenolic hydroxyl groups) is critical. For instance, the synthesis of related N-acyl-L-tyrosine analogues often starts from L-tyrosine, which is readily available in a chiral nonracemic fashion. nih.gov The esterification of L-tyrosine is a common initial step, with methods like using thionyl chloride in methanol (B129727) achieving yields of 95.5% to 97.2% and purities up to 99.3%. google.com
Subsequent purification is crucial for removing unreacted starting materials, reagents, and byproducts. A common method involves recrystallization or precipitation. For example, after a hydrolysis step in one synthesis, acidifying the solution causes the product to separate as a solid, which can be filtered, washed (e.g., with dichloromethane), and dried to yield a high-purity product. google.com In another instance, the purification yield of L-tyrosine itself through recrystallization was reported to be around 70-75%, with a final purity of over 98%. jmb.or.kr
For more complex separations and to achieve very high purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. nih.govnih.govsciengine.com In the synthesis of radiolabeled tyrosine derivatives, semi-preparative HPLC is essential for isolating the pure product from a complex reaction mixture, achieving radiochemical purities of over 97-99%. nih.govsciengine.comresearchgate.net Simplified Solid Phase Extraction (SPE) has also been developed as a non-HPLC purification method, which can yield products with greater than 99% purity.
| Product/Intermediate | Synthetic Step/Method | Yield | Purity (Method) | Reference |
|---|---|---|---|---|
| L-tyrosine methyl ester hydrochloride | Esterification with thionyl chloride in methanol | 97.2% | 99.3% (HPLC) | google.com |
| N-trifluoroacetyl-L-tyrosine methyl ester | Amidation | 93.6% | 99.2% (HPLC) | google.com |
| O-[2-[[tert-butoxycarbonyl]amino]ethyl]-L-tyrosine | Etherification and Hydrolysis | 81.4% (two steps) | 99.3% (HPLC) | google.com |
| L-tyrosine | Enzymatic Synthesis & Recrystallization | 70-75% (purification) | >98% (HPLC) | jmb.or.kr |
| H-phosphonopeptides and methylphosphonopeptides | Solid-Phase Synthesis | High | >90% (RP-HPLC) | nih.gov |
Development of Efficient and Scalable Synthetic Routes
The transition from laboratory-scale synthesis to efficient and scalable industrial production requires robust and optimized synthetic routes. For L-tyrosine and its derivatives, this involves strategies that are cost-effective, high-yielding, and environmentally conscious.
One highly efficient and scalable method for producing the core L-tyrosine structure is through enzymatic synthesis. A fed-batch bioreactor system using a thermostable tyrosine phenol-lyase has been developed for this purpose. jmb.or.kr This system allows for the continuous feeding of substrates, leading to high product concentrations. In one documented process, the system produced 130 g/L of L-tyrosine within 30 hours, achieving a maximum conversion yield of 94% based on the supplied phenol. jmb.or.kr Such high productivity is a key factor for industrial applications. jmb.or.kr
For the synthesis of more complex derivatives, multi-step chemical routes starting from L-tyrosine are common. nih.govgoogle.com An efficient route for an L-tyrosine derivative was developed involving a sequence of esterification, amidation, etherification/hydrolysis, and a final amidation, resulting in a total yield of 61.5% with an enantiomeric excess (ee value) of over 99%. google.com The ability to start from L-tyrosine is advantageous as it provides the desired stereochemistry from the outset. nih.gov The development of such routes often focuses on minimizing the number of steps and avoiding difficult purification procedures. researchgate.net
| Strategy | Key Features | Example/Outcome | Reference |
|---|---|---|---|
| Enzymatic Fed-Batch System | Continuous substrate feeding; High space-time yield; Uses thermostable enzyme. | Produced 130 g/L of L-tyrosine in 30 hours with a 94% conversion yield. | jmb.or.kr |
| Multi-step Chemical Synthesis | Starts from readily available L-tyrosine; Sequential, controlled reactions. | Four-step synthesis of an O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine with a 61.5% overall yield. | google.com |
| Parallel Synthesis Approach | Used to rapidly generate a diverse set of analogues for structure-activity relationship studies. | Led to the identification of novel, high-affinity ligands. | nih.gov |
Application of Solution-Phase and Solid-Phase Synthesis Techniques
The synthesis of this compound and related peptide-like molecules can be accomplished using two primary methodologies: solution-phase synthesis and solid-phase synthesis (SPPS). Each approach has distinct principles and advantages.
Solution-Phase Synthesis is a classical method where reactions are carried out with all reactants, reagents, and catalysts dissolved in a suitable solvent. ekb.eg The formation of the peptide bond is a condensation reaction that requires the activation of the carboxylic acid group. ekb.eg A key challenge in solution-phase synthesis is the purification of the product after each step, which often involves extraction, crystallization, or chromatography, potentially leading to material loss. csic.es However, modern advancements like Group-Assisted Purification (GAP) chemistry have been developed to simplify this process. GAP strategies allow for pure products to be obtained simply by washing the crude mixture, avoiding traditional purification and making the process more efficient and environmentally friendly. nih.gov Solution-phase strategies have been successfully used to synthesize various N-(2-benzoylphenyl)-L-tyrosine agonists. nih.gov
Solid-Phase Peptide Synthesis (SPPS) , pioneered by R. Bruce Merrifield, revolutionized the synthesis of peptides and their derivatives. csic.es In SPPS, the C-terminal amino acid (in this case, L-tyrosine) is first anchored to an insoluble polymer resin. csic.espeptide.com The synthesis then proceeds by sequentially adding the subsequent amino acids (or in this case, the acyl group) while the growing chain remains attached to the solid support. csic.es A major advantage of SPPS is the simplification of the purification process; excess reagents and byproducts are removed by simple filtration and washing of the resin. csic.es This allows for the use of excess reagents to drive reactions to completion, resulting in high yields. csic.es The standard fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly employed. nih.gov Once the synthesis is complete, the final compound is cleaved from the resin and any remaining protecting groups are removed. nih.govnih.gov This technique has been used to generate diverse libraries of L-tyrosine derivatives for structure-activity relationship studies. nih.gov
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (SPPS) |
|---|---|---|
| Principle | All reactions occur in a homogeneous solution. ekb.eg | Synthesis occurs on an insoluble polymer resin support. csic.es |
| Purification | Requires extraction, crystallization, or chromatography after each step; can be complex. csic.es | Simplified purification by filtering and washing the resin support. csic.es |
| Reagent Use | Stoichiometric amounts are often used to simplify purification. | Excess reagents can be used to drive reactions to completion. csic.es |
| Scalability | Generally well-suited for large-scale synthesis. | Can be challenging to scale up, though large-scale synthesizers exist. |
| Application Example | Synthesis of N-protected amino acids and peptides using GAP chemistry. nih.gov | Synthesis of tyrosyl H-phosphonopeptides using the Fmoc strategy. nih.gov |
Biological Activity and Molecular Mechanisms of N Oct 2 Enoyl L Tyrosine
Investigation of Cellular and Molecular Interactions
The unique combination of a fatty acid-like tail and a functional amino acid head gives N-Oct-2-enoyl-L-tyrosine the potential to interact with a variety of cellular targets, from nuclear receptors to metabolic enzymes and signaling proteins.
Potential for Receptor Agonism/Antagonism (e.g., PPARγ-like activity based on related N-benzoylphenyl-L-tyrosine derivatives)
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism, making it a key target for type 2 diabetes treatments. mdpi.com A notable class of potent and selective PPARγ agonists is based on the N-(2-benzoylphenyl)-L-tyrosine scaffold. nih.govacs.org These molecules demonstrate that the L-tyrosine (B559521) framework can be effectively utilized to design ligands that fit into the large ligand-binding pocket of PPARs. mdpi.comnih.gov
Researchers have identified compounds such as (2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(methylpyridin-2-ylamino)ethoxy]phenyl¿propionic acid and (2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl¿propanoic acid as powerful PPARγ agonists with significant antihyperglycemic and antihyperlipidemic effects in animal models. nih.govacs.org The development of these agents involved extensive structure-activity relationship (SAR) studies, optimizing both the N-aryl substituent and the phenyl alkyl ether moiety of the core L-tyrosine structure. drugbank.comnih.gov Given that N-acyl-L-tyrosine derivatives can serve as potent PPARγ agonists, it is plausible that this compound could also modulate PPARγ activity. The octenoyl chain would interact with the hydrophobic ligand-binding pocket, while the tyrosine head group provides a critical anchor.
Table 1: Activity of Select N-(2-Benzoylphenyl)-L-Tyrosine PPARγ Agonists
| Compound | PPARγ Binding Affinity (pKi) | Functional Potency (pEC50) | Key Structural Features | Reference |
|---|---|---|---|---|
| (2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl¿propanoic acid (2) | 8.94 | 9.47 | Potent agonist with a phenyloxazole moiety. | nih.gov |
| (S)-2-(1-carboxy-2-¿4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl¿ethylamino)benzoic acid methyl ester (63) | 8.43 | 8.11 | Anthranilic acid ester analogue with potent activity. | drugbank.com |
| 2(S)-((2-benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-pyridin-4-yloxazol-4-yl)ethoxy]phenyl¿propionic acid (16) | 8.85 | 8.74 | Analogue with a 4-pyridyl group, providing increased aqueous solubility. | nih.gov |
| 2(S)-((2-benzoylphenyl)amino)-3-(4-¿2-[5-methyl-2-(4-methylpiperazin-1-yl)thiazol-4-yl]ethoxy¿phenyl)propionic acid (24) | 8.66 | 8.89 | Analogue with a 4-methylpiperazine group, providing increased aqueous solubility. | nih.gov |
Enzyme Inhibition or Modulation (e.g., interaction with enoyl reductase enzymes implicated in fatty acid metabolism)
Enoyl-acyl carrier protein (ACP) reductases are crucial enzymes in the fatty acid biosynthesis (FAS-II) pathway in prokaryotes, catalyzing the final reduction step in the fatty acid elongation cycle. nih.govfrontiersin.org These enzymes, such as InhA from Mycobacterium tuberculosis and FabI from Escherichia coli, utilize NADH or NADPH to reduce a trans-2-enoyl-ACP substrate. frontiersin.orgacs.org The catalytic mechanism typically involves a hydride transfer from the cofactor to the C3 position of the enoyl substrate, forming an enolate intermediate that is subsequently protonated by a conserved tyrosine residue within the enzyme's active site. frontiersin.orgacs.org
The structure of this compound features a trans-2-enoyl moiety, which is the characteristic feature of the substrates for these enzymes (e.g., octenoyl-CoA). nih.gov This structural mimicry suggests that this compound could act as a competitive inhibitor, binding to the active site of enoyl reductases and preventing the binding of the natural substrate. While the compound itself contains a tyrosine, its role would be distinct from the catalytic tyrosine of the enzyme. The inhibition of these reductases is a validated strategy for antibacterial drug development, and compounds that target this pathway are of significant interest. nih.govdrugbank.com
Table 2: Examples of Enoyl Reductase Enzymes and Their Characteristics
| Enzyme | Organism | Cofactor | Catalytic Residues | Known Inhibitors | Reference |
|---|---|---|---|---|---|
| InhA | Mycobacterium tuberculosis | NADH | Tyrosine 158, Lysine 165 | Isoniazid, Triclosan | acs.org |
| FabI | Escherichia coli | NADH/NADPH | Tyrosine 156, Lysine 163 | Triclosan, Diazaborines | frontiersin.org |
| bpmFabI-1 | Burkholderia pseudomallei | NADH | Not specified | Diphenyl ethers (e.g., Triclosan) | nih.gov |
| bmFabV | Burkholderia mallei | NADH | Tyrosine 235, Lysine 244 | Triclosan | nih.gov |
Modulation of Signal Transduction Pathways (e.g., implications from tyrosine phosphorylation studies)
Tyrosine phosphorylation is a cornerstone of signal transduction in eukaryotic cells, governing processes from cell growth and differentiation to apoptosis. nih.gov This reversible modification is tightly regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). nih.gov The L-tyrosine residue is the substrate for this critical post-translational modification. sigmaaldrich.cn
As an L-tyrosine derivative, this compound has the potential to influence these signaling pathways. The N-acylation could alter its recognition by kinases or phosphatases, potentially making it an inhibitor or a modulator of tyrosine phosphorylation events. For instance, studies have shown that tyrosine-phosphorylated fragments of proteins, such as the C-terminal fragments of the amyloid precursor protein, can act as docking sites for adaptor proteins like Shc and Grb2, thereby propagating signals downstream, for example, to the MAPK pathway. nih.gov The introduction of a lipid-like octenoyl chain could facilitate the compound's interaction with membrane-associated signaling complexes, potentially modulating the activity of receptor tyrosine kinases or their downstream effectors.
Table 3: Key Enzymes in Tyrosine-Dependent Signal Transduction
| Enzyme Class | Example | Function | Reference |
|---|---|---|---|
| Receptor Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | Binds growth factors, initiates intracellular signaling for cell growth and proliferation. | nih.gov |
| Non-Receptor Tyrosine Kinases | c-Abl | Participates in cell differentiation and cell cycle control; can phosphorylate PPARγ2. | pnas.org |
| Protein Tyrosine Phosphatases | PTP1B | Dephosphorylates tyrosine residues, acting as a negative regulator of pathways like insulin (B600854) signaling. | nih.gov |
| Adaptor Proteins | Shc, Grb2 | Bind to phosphotyrosine residues, linking activated receptors to downstream signaling pathways. | nih.gov |
Exploration of Bioactive Properties in Model Systems
The potential cellular interactions of this compound suggest it may possess valuable bioactive properties, including the ability to interfere with microbial processes such as host colonization and proliferation.
Antiadhesive Properties (drawing parallels from N-phenylpropenoyl-L-amino acids against H. pylori)
The adhesion of pathogenic bacteria to host tissues is a critical first step in establishing an infection. A promising strategy to combat such infections is the use of antiadhesive agents that block this initial interaction. Research has identified a class of natural compounds, N-phenylpropenoyl-L-amino acids (NPAs), that effectively inhibit the adhesion of Helicobacter pylori to human gastric epithelial cells. nih.govwiley.com These compounds, found in sources like cocoa, function by interacting with bacterial outer membrane adhesins, such as BabA, preventing them from binding to their corresponding receptors on host cells. nih.govresearchgate.net
Structure-activity studies on NPAs reveal that specific chemical features, such as dihydroxylation on the aromatic ring and a polar amino acid, enhance antiadhesive activity. nih.govthieme-connect.com this compound belongs to the broader class of N-acyl-amino acids and thus may share this antiadhesive potential. The L-tyrosine component provides an aromatic, polar head group, while the N-oct-2-enoyl tail provides a hydrophobic anchor. This amphipathic structure could effectively interfere with the complex interactions between bacterial adhesins and host cell surfaces, suggesting a potential role for this compound as a novel antiadhesive agent.
Table 4: Antiadhesive Activity of N-Phenylpropenoyl-L-Amino Acids (NPAs) Against H. pylori
| Compound | Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| N-(E)-caffeoyl-L-glutamic acid | Concentration-dependent inhibition of H. pylori adhesion (saturating at ~30% inhibition). | Interaction with bacterial adhesin BabA. | nih.govwiley.com |
| N-(E)-caffeoyl-L-aspartic acid amide | Strong antiadhesive properties on H. pylori adhesion to human stomach tissue. | Inhibition of bacterial binding. | thieme-connect.deresearchgate.net |
| N-(E)-caffeic acid L-dihydroxyphenylalanine amide | Significant inhibition of H. pylori adhesion to gastric epithelial cells (~20%). | Enhanced by vicinal hydroxyl groups on the molecule. | thieme-connect.com |
| N-(E)-p-coumaric acid L-dihydroxyphenylalanine amide | Significant inhibition of H. pylori adhesion to gastric epithelial cells (~20%). | Enhanced by vicinal hydroxyl groups on the molecule. | thieme-connect.com |
Potential for Antimicrobial Activity (based on related dipeptide derivatives)
Beyond preventing adhesion, compounds structurally related to this compound have demonstrated direct antimicrobial effects. Studies on cationic surfactants derived from L-tyrosine esters show that these molecules possess antibacterial activity, particularly against Gram-positive bacteria. nih.gov This activity is dependent on the length of the alkyl chain, suggesting that the hydrophobic portion of the molecule plays a key role in disrupting bacterial membranes. nih.gov
Furthermore, various dipeptide derivatives have been synthesized and found to exhibit significant antimicrobial properties against a range of bacteria and fungi. rsc.orgnih.govfrontiersin.org More directly, a study on N-fatty acyl-L-tyrosines reported that non-glycosylated derivatives, which are direct analogues of this compound, showed excellent to moderate antimicrobial activity. ias.ac.in The mechanism of action for these types of compounds is often attributed to their ability to permeabilize the bacterial cell membrane, leading to lysis and cell death, or to inhibit essential intracellular targets like DNA gyrase. nih.govrsc.org The combination of a fatty acyl chain and an amino acid in this compound fits the profile of these antimicrobial agents, indicating a strong potential for direct bactericidal or bacteriostatic activity.
Table 5: Antimicrobial Activity of Selected Amino Acid and Dipeptide Derivatives
| Compound Class | Example Organisms Tested | Observed Activity | Reference |
|---|---|---|---|
| Cationic L-Tyrosine Esters (C8-C14) | Gram-positive and Gram-negative bacteria | Activity increases with chain length, with a cut-off effect at C12 for Gram-positives. | nih.gov |
| Dipeptide derivatives with Indole-3-carboxylic acid | E. coli, P. aeruginosa, S. pyogenes, S. aureus | Good antibacterial activity, with proposed inhibition of DNA gyrase. | rsc.org |
| L-Leu-D,L-Glu-γ-PH (Dipeptide derivative) | E. coli, B. subtilis | Significantly improved antibacterial activity (MIC 2 µg/mL for E. coli). | mdpi.com |
| Leu-Val based Dipeptides | S. aureus, B. subtilis, E. coli, C. albicans | Potent activity against various bacterial and fungal strains. | nih.govfrontiersin.org |
| Non-glycosylated N-fatty acyl-L-tyrosines | Various bacterial strains | Excellent to moderate antimicrobial activity reported. | ias.ac.in |
Influence on Cellular Processes (e.g., cell growth and viability studies in in vitro models)
Direct in vitro studies detailing the specific effects of this compound on cell growth and viability have not been extensively reported. However, research on the broader class of N-acyl amino acids (NAAs) indicates that these molecules can exert significant, and often structure-dependent, effects on cellular processes.
The biological impact of NAAs is highly contingent on the specific fatty acid and amino acid components. For instance, several N-acyl alanines have demonstrated antiproliferative effects in vitro. nih.gov A study on human adipocytes found that NAAs with neutral amino acid residues, such as N-oleoyl-phenylalanine and N-oleoyl-leucine, reduced cell viability at concentrations exceeding 25 μM. nih.gov Conversely, other studies have shown that certain N-acyl derivatives exhibit low cytotoxicity toward normal cell lines. researchgate.net Specifically, L-tyrosine methyl ester, a related compound, was found to have no toxic effect on non-cancerous cells. dergipark.org.tr These findings underscore that the influence of an NAA on cell viability is not uniform across the class but is instead dictated by its precise chemical structure. Therefore, the specific effect of this compound on cell growth and viability would require dedicated experimental evaluation.
| Compound | Cell Line/Model | Observed Effect | Effective Concentration | Source |
|---|---|---|---|---|
| N-oleoyl-phenylalanine | Human Adipocytes | Reduced cell viability | > 25 μM | nih.gov |
| N-oleoyl-leucine | Human Adipocytes | Reduced cell viability | > 25 μM | nih.gov |
| N-acyl alanines | Not specified | Antiproliferative effect | Not specified | nih.gov |
| N-acyl-CM4 peptides | Human liver cells (L02), Normal mammary epithelial cells (MCF-10A) | Low cytotoxicity, >90% viability | 10 μM | researchgate.net |
| L-tyrosine methyl ester | Non-cancerous cell lines | No toxic effect | Not specified | dergipark.org.tr |
Mechanistic Basis for Biological Actions
Elucidation of Binding Sites and Ligand-Target Interactions
A definitive molecular target for this compound has not been identified. However, based on its structure, potential binding sites can be proposed by examining the targets of analogous molecules. The class of N-acyl amino acids is known to interact with a variety of receptors and enzymes. researchgate.netnih.gov
N-acyl tyrosine derivatives have been synthesized and shown to act as potent inhibitors of the enzyme autotaxin (ATX) and as selective agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. nih.govresearchgate.net Furthermore, the broader family of lipo-amino acids has been linked to several G-protein coupled receptors (GPRs), including GPR18, GPR55, and GPR92, suggesting these could be potential targets. frontiersin.org
The compound's structure strongly suggests a potential interaction with enzymes involved in fatty acid metabolism. The trans-2-enoyl moiety is the characteristic substrate feature for enoyl-acyl carrier protein (ACP) reductases, such as InhA from Mycobacterium tuberculosis. acs.orgnih.gov The active site of InhA contains a conserved tyrosine residue (Y158) that is critical for catalysis. acs.org Structural studies show that this tyrosine residue forms a key hydrogen bond with the carbonyl group of the enoyl substrate, stabilizing it within the active site. acs.orgnih.gov This interaction with a key tyrosine residue in the binding pocket of an enzyme that recognizes an enoyl substrate provides a compelling model for how this compound might bind to a putative target.
| Potential Target Class | Specific Example | Basis for Consideration | Source |
|---|---|---|---|
| Nuclear Receptors | PPARα / PPARγ | Other N-acyl tyrosine derivatives are known agonists. | researchgate.netacs.org |
| Enzymes | Autotaxin (ATX) | Tyrosine-based analogs are potent ATX inhibitors. | nih.gov |
| Enzymes | Enoyl-ACP Reductase (e.g., InhA) | Binds substrates with a trans-2-enoyl moiety and has a key tyrosine in the active site. | acs.orgnih.gov |
| G-Protein Coupled Receptors | GPR55, GPR92, etc. | General targets for the N-acyl amino acid class. | frontiersin.org |
| Tyrosine Kinases | Src family kinases (e.g., Yes1) | Regulate proteins via tyrosine phosphorylation, a key feature of the headgroup. | nih.gov |
Role of Structural Features in Mediating Biological Effects
The L-Tyrosine Moiety: The tyrosine residue is fundamental to molecular recognition in many biological systems. sigmaaldrich.com Its phenolic ring possesses both hydrophobic and polar characteristics, allowing for diverse interactions within a protein binding pocket. sigmaaldrich.com The hydroxyl group on the phenol (B47542) ring is particularly significant, as it can act as a crucial hydrogen bond donor or acceptor. This is exemplified in the active site of the enoyl-reductase InhA, where the hydroxyl group of tyrosine 158 forms a stabilizing hydrogen bond with the ligand. acs.orgnih.gov The L-tyrosine framework has been successfully used as a scaffold for developing potent and selective agonists for nuclear receptors, further highlighting its importance in ligand design. acs.org
The N-Oct-2-enoyl Acyl Chain: The lipid tail is equally critical in defining the molecule's biological profile. For N-acyl amino acids in general, the length and degree of saturation of the fatty acid chain are key determinants of activity. researchgate.netacademie-sciences.fr The octanoyl (eight-carbon) chain, in particular, has been incorporated into various biologically active molecules. tandfonline.comjst.go.jp The trans-2-enoyl feature is a specific recognition motif for enzymes like enoyl reductases. acs.org An isolated enoyl reductase catalytic domain from a fungal polyketide synthase was shown to have broad substrate selectivity, effectively reducing an oct-2-enoyl substrate. rsc.org However, the same study showed that methylation of the chain prevented reduction, illustrating the high degree of structural specificity involved in the enzyme-substrate interaction. rsc.org This suggests that the N-Oct-2-enoyl chain is not merely a generic hydrophobic tail but a specific structural element that can be recognized by particular enzymes, likely those involved in fatty acid metabolism.
| Structural Feature | Potential Role in Mediating Biological Effects | Supporting Evidence/Analogy | Source |
|---|---|---|---|
| L-Tyrosine Moiety (Headgroup) | Provides a scaffold for target interaction; crucial for molecular recognition. | Used as a base for potent PPARγ agonists and ATX inhibitors. | nih.govacs.org |
| Phenolic Hydroxyl Group | Acts as a key hydrogen bond donor/acceptor with the target protein's active site. | Analogous to the Y158 residue interaction in the active site of the enoyl-reductase InhA. | acs.orgnih.gov |
| N-Oct-2-enoyl Chain (Tail) | Confers lipophilicity and acts as a specific recognition motif for enzymes. | The acyl chain length and features are critical for the activity of N-acyl amino acids. | researchgate.netacademie-sciences.fr |
| trans-2-enoyl Double Bond | Recognized as a substrate by enoyl reductase enzymes. | An isolated fungal enoyl reductase domain effectively reduces oct-2-enoyl substrates. | rsc.org |
Metabolic Pathways and Biotransformation of N Oct 2 Enoyl L Tyrosine
Enzymatic Hydrolysis and Deacetylation
The initial and crucial step in the breakdown of N-acyl amino acids is the enzymatic hydrolysis of the amide bond linking the fatty acid and the amino acid. frontiersin.org This reaction is catalyzed by a class of enzymes known as amidases or amidohydrolases.
The cleavage of the N-acyl bond in compounds structurally similar to N-Oct-2-enoyl-L-tyrosine is performed by specific hydrolases. While direct studies on this compound are limited, the enzymatic hydrolysis of other N-acyl amino acids provides a strong model for its metabolism.
Enzymes such as aminoacylases (specifically N-acyl-L-amino-acid amidohydrolase) are known to catalyze the hydrolysis of N-acylated L-amino acids. tandfonline.com For instance, aminoacylase (B1246476) 3 (AA3) is known to deacetylate N-acetyl aromatic amino acids like N-acetyl-L-tyrosine. researchgate.net This suggests that similar enzymes could act on this compound.
Another key enzyme family is the fatty acid amide hydrolases (FAAH), which are integral membrane enzymes that hydrolyze a range of fatty acid amides, including N-acyl amino acids. elifesciences.orgnih.govresearchgate.net Additionally, a circulating enzyme, Peptidase M20 domain-containing 1 (PM20D1), has been identified as a major regulator of N-acyl amino acid levels, capable of both synthesizing and hydrolyzing them. elifesciences.orgpnas.org These enzymes represent the likely catalysts for the initial cleavage of this compound in biological systems.
Table 1: Potential Enzymes in the Hydrolysis of this compound
| Enzyme Family | Specific Examples | Location | Function |
|---|---|---|---|
| Aminoacylases | Aminoacylase 3 (AA3) researchgate.netuniprot.org | Kidney, Liver, Brain researchgate.net | Deacetylation of N-acetyl aromatic amino acids researchgate.net |
| Fatty Acid Amide Hydrolase (FAAH) | FAAH elifesciences.orgnih.gov | Intracellular/Membrane-bound researchgate.net | Hydrolysis of various fatty acid amides elifesciences.orgnih.gov |
The enzymatic hydrolysis of the amide bond in this compound yields two primary metabolites. This cleavage is a critical step that releases the constituent components for further metabolism.
Table 2: Products of this compound Hydrolysis
| Precursor | Metabolite 1 | Metabolite 2 |
|---|
Metabolism of the Oct-2-enoyl Fatty Acid Moiety
Once liberated, the (2E)-oct-2-enoic acid, an eight-carbon monounsaturated fatty acid, enters the fatty acid metabolic pathways. ontosight.ainih.gov Its structure, particularly the trans double bond at the second carbon, dictates its entry point into β-oxidation.
The catabolism of fatty acids occurs primarily through the β-oxidation spiral in the mitochondria. aocs.org The metabolite (2E)-oct-2-enoyl-CoA (also known as trans-oct-2-enoyl-CoA) is a direct intermediate in the β-oxidation of standard saturated fatty acids. nih.govhmdb.ca
For a saturated fatty acid like octanoic acid, the first step of β-oxidation, catalyzed by acyl-CoA dehydrogenase, creates a trans double bond between the α and β carbons (C2 and C3), forming trans-oct-2-enoyl-CoA. Since the oct-2-enoyl moiety from this compound already possesses this trans-Δ² double bond, it can bypass this initial FAD-dependent dehydrogenation step. libretexts.org
The subsequent steps of β-oxidation proceed as follows:
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of trans-oct-2-enoyl-CoA, forming (S)-3-hydroxyoctanoyl-CoA. ontosight.aireactome.org
Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 3-ketoacyl-CoA.
Thiolysis: Thiolase cleaves the molecule, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for energy production. aocs.org
For unsaturated fatty acids, additional enzymes are sometimes required to handle double bonds that are not in the standard trans-Δ² position. pharmaxchange.infoaklectures.com However, since the double bond in (2E)-oct-2-enoic acid is already in the correct trans-Δ² configuration for enoyl-CoA hydratase, it does not require the action of isomerases or reductases that are necessary for the oxidation of many other unsaturated fatty acids. libretexts.orgpharmaxchange.info Therefore, significant reduction or modification of the unsaturated bond prior to its entry into the main β-oxidation pathway is unlikely.
Metabolism of the L-Tyrosine (B559521) Moiety
L-tyrosine, an aromatic amino acid, is a versatile molecule with several metabolic fates. bohrium.comzfin.org Once hydrolyzed from the parent compound, it enters the body's general pool of amino acids.
Its primary catabolic pathway involves its conversion to fumarate (B1241708) and acetoacetate, both of which can be used for energy generation. wikipedia.orgsmpdb.ca This degradation process begins with transamination by tyrosine aminotransferase to form p-hydroxyphenylpyruvate. wikipedia.org A series of subsequent enzymatic steps, including oxidation and ring cleavage, ultimately yields the final products. wikipedia.orgsmpdb.ca
Furthermore, L-tyrosine serves as a crucial precursor for the synthesis of several important biological molecules, including:
Catecholamines: Dopamine, norepinephrine (B1679862), and epinephrine (B1671497) (adrenaline). wikipedia.orgbio-rad.com
Thyroid Hormones: Thyroxine (T4) and triiodothyronine (T3). wikipedia.org
Melanin: The primary pigment in skin and hair. wikipedia.org
The specific fate of the L-tyrosine released from this compound would depend on the physiological state and needs of the cell at that time.
Entry into Catecholamine Biosynthesis Pathways post-hydrolysis
Once L-tyrosine is liberated through hydrolysis, it becomes available as a substrate for various endogenous pathways, most notably the biosynthesis of catecholamines. nih.gov This pathway is fundamental for the production of crucial neurotransmitters such as dopamine, norepinephrine, and epinephrine. wikipedia.orgresearchgate.net
The entry of L-tyrosine into this pathway is initiated by a single, rate-limiting step: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govwikipedia.orgnih.gov This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH), which requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (B1682763) as cofactors. wikipedia.org Following its synthesis, L-DOPA is further metabolized by aromatic L-amino acid decarboxylase (AADC) to produce dopamine, which serves as the precursor for the other catecholamines. nih.govresearchgate.netcreative-proteomics.com Disturbances in microbial metabolites, such as a decrease in L-tyrosine, have been correlated with reduced levels of the neurotransmitter tyrosine in the prefrontal cortex. frontiersin.org
Table 1: Key Steps in Catecholamine Biosynthesis from L-Tyrosine
| Step | Precursor | Enzyme | Product | Cofactors | Significance | Citations |
| 1 | L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA | O₂, Fe²⁺, Tetrahydrobiopterin | Rate-limiting step | nih.govwikipedia.orgnih.gov |
| 2 | L-DOPA | Aromatic L-Amino Acid Decarboxylase (AADC) | Dopamine | Pyridoxal Phosphate (PLP) | Precursor to other catecholamines | nih.govresearchgate.netcreative-proteomics.com |
| 3 | Dopamine | Dopamine-β-hydroxylase (DBH) | Norepinephrine | - | Neurotransmitter | researchgate.net |
| 4 | Norepinephrine | Phenylethanolamine-N-methyltransferase (PNMT) | Epinephrine | - | Neurotransmitter | researchgate.net |
Pathways for Further Degradation or Conjugation (e.g., O-methylation, sulfation, glucuronidation patterns of similar conjugates)
The L-tyrosine released from the hydrolysis of this compound, as well as the parent conjugate itself, can undergo further metabolic transformations, including O-methylation, sulfation, and glucuronidation. These conjugation reactions are typically Phase II metabolic processes that increase the water solubility of compounds, facilitating their excretion.
O-methylation: The phenolic hydroxyl group of tyrosine can be a target for O-methylation, a reaction catalyzed by O-methyltransferases (OMTs). nih.gov A key enzyme in the metabolism of catechols is Catechol-O-methyltransferase (COMT). acs.org While tyrosine is not a catechol, its metabolite L-DOPA is. COMT can catalyze the methylation of L-DOPA-containing peptides. acs.org This suggests that if L-tyrosine is first hydroxylated to L-DOPA, it can then be O-methylated by COMT. acs.org
Sulfation: Tyrosine sulfation is a common post-translational modification where a sulfate (B86663) group is covalently attached to the tyrosine residue. nih.gov This reaction is catalyzed in the trans-Golgi network by tyrosylprotein sulfotransferases (TPSTs). nih.govportlandpress.com Tyrosine O-sulfate is a stable molecule, and no enzymatic mechanism for its desulfation is currently known. nih.gov This modification can alter protein-protein interactions and is crucial for the biological activity of various proteins, including G-protein-coupled receptors and adhesion molecules. nih.govnih.gov The sulfation of tyrosine residues has been shown to be important for the binding of ligands to their receptors. nih.govoup.com
Glucuronidation: Glucuronidation is a major Phase II metabolic pathway that conjugates substrates with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). hyphadiscovery.comnih.gov This conjugation significantly increases the polarity of the molecule, preparing it for excretion. nih.gov Both O-glucuronides and N-glucuronides can be formed. hyphadiscovery.com The phenolic hydroxyl group of tyrosine makes it a potential substrate for O-glucuronidation. While direct evidence for the glucuronidation of this compound is limited, the metabolism of similar compounds, such as the tyrosine kinase inhibitor sorafenib, involves glucuronidation via UGT1A9. frontiersin.org Glucuronide conjugates can be excreted in urine or bile; those excreted in bile may undergo enterohepatic recycling following deconjugation by intestinal bacteria. nih.govfrontiersin.org
Table 2: Conjugation Pathways for Tyrosine and Related Conjugates
| Conjugation Pathway | Enzyme Family | Moiety Added | Potential Substrate | Significance | Citations |
| O-methylation | O-methyltransferases (OMTs), Catechol-O-methyltransferase (COMT) | Methyl group | L-Tyrosine, L-DOPA | Alteration of biological activity | nih.govacs.org |
| Sulfation | Tyrosylprotein sulfotransferases (TPSTs) | Sulfate group | L-Tyrosine | Stable modification, alters protein interactions | nih.govportlandpress.comnih.gov |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronic acid | L-Tyrosine | Detoxification, increased polarity for excretion | hyphadiscovery.comnih.govfrontiersin.org |
Role of Microbiota in Biotransformation
The gut microbiome, a complex community of microorganisms residing in the gastrointestinal tract, exerts a profound influence on the metabolism of a wide array of compounds, including N-acyl amino acids. frontiersin.orgembopress.org
Influence of Gut Microbiome on Metabolism of Related Conjugates
The gut microbiota plays a crucial role in the biotransformation of conjugated molecules. frontiersin.org For instance, bacterial enzymes like β-glucuronidases can cleave glucuronide conjugates that are excreted into the bile, releasing the parent compound. frontiersin.org This process, known as enterohepatic circulation, can prolong the half-life of the parent drug. The gut microbiota can also directly metabolize amino acids. embopress.org Studies have shown that gut microbes can affect host amino acid metabolism, including that of glycine (B1666218). embopress.org Furthermore, some N-acyl amides can be produced by gut microbial N-acyl synthases, and these bacterially-derived lipids can influence host metabolic processes. biorxiv.org The gut microbiota is known to metabolize aromatic amino acids, producing a variety of small molecules that can impact host health. nih.gov
Structure Activity Relationship Sar Studies of N Oct 2 Enoyl L Tyrosine and Its Analogues
Elucidation of Critical Structural Elements for Activity
Impact of Acyl Chain Length and Saturation on Biological Function
The acyl chain, the "tail" of the N-acyl amino acid, plays a significant role in determining the molecule's interaction with biological membranes and protein targets. acs.org Variations in its length and degree of saturation can profoundly influence biological activity.
Research on N-acyl amino acids has demonstrated that both the length and saturation level of the acyl chain are key determinants of their biological effects. acs.org For instance, in the context of N-acyl-L-tyrosines, a spectrum of acyl chain lengths, from C13:0 to C16:0, have been noted for their activity against certain bacteria. researchgate.net Generally, for many N-acyl amino acids, medium to long-chain fatty acids are often required for optimal activity. researchgate.netnih.gov For example, N-acyl glycine (B1666218) inhibitors of the glycine transporter 2 (GlyT2) show increased potency with bulkier side chains. nih.gov
The saturation of the acyl chain is another critical factor. The presence of double bonds (unsaturation) can alter the chain's rigidity and conformation, which in turn affects how the molecule interacts with its biological target. acs.orgacademie-sciences.fr In some cases, an unsaturated acyl chain leads to enhanced biological activity compared to its saturated counterpart. This enhancement is sometimes attributed to the rigidity imparted by the double bond, which can influence the molecule's orientation and binding affinity. academie-sciences.fr Conversely, the degree of saturation affects the physical properties of lipid membranes, with unsaturated chains increasing membrane fluidity and the presence of lipid-packing defects, which can enhance protein binding. acs.org
| Acyl Chain Modification | General Effect on Structure | Impact on Biological Activity | Example Compound Class |
|---|---|---|---|
| Increased Chain Length | Increases hydrophobicity and potential for membrane interaction. | Can increase or decrease activity depending on the target's binding pocket size. nih.govresearchgate.net | N-acyl glycines |
| Introduction of Unsaturation (Double Bonds) | Increases rigidity and alters the three-dimensional shape of the acyl chain. academie-sciences.fr | Often enhances activity by optimizing interaction with the target protein or membrane. acs.orgacademie-sciences.fr | N-acyl l-tyrosine (B559521) surfactants |
| Branched Chain | Increases steric bulk compared to a straight chain of the same length. nih.gov | Can significantly improve potency by filling a hydrophobic pocket more effectively. nih.gov | N-oleoyl l-leucine |
Importance of the 2-ene Position and Stereochemistry (E/Z isomerism)
The presence of a double bond at the 2-position (the α,β-position) of the acyl chain, as seen in N-Oct-2-enoyl-L-tyrosine, is a key structural feature. This creates an α,β-unsaturated system which can be critical for biological activity. The geometry of this double bond, whether it is in the trans (E) or cis (Z) configuration, can also have a significant impact.
The stereochemistry of the molecule, including atropisomerism (chirality arising from restricted rotation around a single bond), is a known factor in the biological activity of related molecules. mdpi.com While specific studies on the E/Z isomerism of this compound are not prevalent in the provided results, the general principles of stereochemistry suggest that the spatial arrangement of the atoms is crucial for the precise fit of the molecule into its biological target. Different isomers can exhibit vastly different activities, as the target (often a protein) is itself chiral and will interact differently with each stereoisomer.
Contributions of the L-Tyrosine Aromatic and Amino Acid Moieties
The "head" of the molecule, the L-tyrosine residue, provides critical anchoring points for interaction with biological targets. nih.gov This portion of the molecule consists of the amino acid backbone (the α-amino and α-carboxyl groups) and the characteristic phenolic side chain of tyrosine.
The L-tyrosine moiety is not merely a passive component; its functional groups are highly reactive and essential for the molecule's biological role. nih.govsci-hub.seresearchgate.net The aromatic ring can participate in π-stacking interactions, a common binding motif in protein-ligand interactions. mdpi.com The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial connections within a binding site. The free carboxyl and amino groups of the amino acid backbone also provide points for hydrogen bonding and electrostatic interactions. nih.gov
The specific amino acid itself is important. Studies comparing different N-acyl amino acids have shown that changing the amino acid head group can dramatically alter potency and selectivity for a given target. nih.gov For example, modifying the amino acid head group in a series of N-acyl amino acids targeting the glycine transporter GlyT2 resulted in a range of inhibitory potencies, highlighting the importance of the head group's structure. nih.gov The L-configuration of the tyrosine is also typically essential, as biological systems are stereospecific.
Rational Design of Analogues
Building on SAR insights, researchers can rationally design analogues of this compound to enhance its properties. This involves systematically modifying different parts of the molecule.
Systematic Modification of the Oct-2-enoyl Chain (e.g., branching, cyclization, heteroatom substitution)
The oct-2-enoyl chain is a prime target for modification to improve biological activity. Strategies include:
Branching: Introducing alkyl branches along the chain can increase its steric bulk, which may lead to a better fit in a hydrophobic binding pocket. For example, an iso-butyl group in an N-acyl amino acid was shown to be more potent than a straight-chain n-butyl group. nih.gov
Cyclization: Incorporating cyclic structures (e.g., a cyclohexane (B81311) ring) within the acyl chain can restrict its conformational flexibility. mdpi.com This can "lock" the molecule into a more active conformation, leading to higher potency.
Heteroatom Substitution: Replacing a carbon atom in the acyl chain with a heteroatom like oxygen or sulfur can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability.
These modifications aim to optimize the hydrophobic and steric interactions of the acyl chain with its biological target.
Derivatization of the L-Tyrosine Residue (e.g., O-alkylation, ring substitutions, amidation)
The L-tyrosine head group offers several sites for derivatization to fine-tune the molecule's properties. nih.govsci-hub.se
O-alkylation: Attaching an alkyl group to the phenolic oxygen (O-alkylation) can alter the molecule's hydrogen bonding capacity and lipophilicity. This has been a strategy in developing potent agonists for nuclear receptors like PPARγ. nih.govnih.gov
Ring Substitutions: Adding substituents to the aromatic ring of tyrosine can influence its electronic properties and steric profile. Halogenation of L-tyrosine derivatives, for instance, has been explored to generate compounds with antiviral activity. mdpi.com
Amidation: Converting the carboxylic acid group to an amide can change the molecule's charge and hydrogen bonding pattern. academie-sciences.fr This modification can impact how the molecule interacts with its target and can also affect its solubility and metabolic stability.
| Molecular Moiety | Modification Strategy | Rationale | Potential Outcome |
|---|---|---|---|
| Oct-2-enoyl Chain | Branching | Increase steric bulk to optimize fit in a hydrophobic pocket. nih.gov | Enhanced potency. |
| Cyclization | Restrict conformational flexibility to favor an active conformation. mdpi.com | Increased binding affinity and potency. | |
| Heteroatom Substitution | Alter polarity and metabolic stability. | Improved pharmacokinetic properties. | |
| L-Tyrosine Residue | O-alkylation | Modify hydrogen bonding and lipophilicity. nih.gov | Increased potency and selectivity for specific targets. |
| Ring Substitution | Alter electronic and steric properties of the aromatic ring. mdpi.comacs.org | Modulated activity and target specificity. | |
| Amidation | Change charge and hydrogen bonding characteristics. academie-sciences.fr | Altered solubility and receptor interaction. |
Computational Approaches in SAR
In the exploration of Structure-Activity Relationships (SAR), computational methods serve as powerful tools to predict and analyze the interactions between a ligand, such as this compound, and its biological target at a molecular level. These in silico techniques provide insights that guide the synthesis of more potent and selective analogues. The primary computational approaches employed in the SAR studies of N-acyl-L-tyrosine derivatives include molecular docking and molecular dynamics simulations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. uneb.br This method is instrumental in drug discovery for identifying potential therapeutic compounds, elucidating structure-activity relationships, and predicting ligand-target interactions at a molecular level. f1000research.com In the context of this compound and its analogues, molecular docking simulations are employed to understand how these molecules fit into the binding site of a target protein and to estimate the strength of the interaction, often expressed as a binding energy or docking score.
The process begins with the three-dimensional structures of both the ligand (e.g., an N-acyl-L-tyrosine derivative) and the target protein, which can be obtained from crystallographic data or predicted through homology modeling. mdpi.com Docking algorithms then explore various possible conformations of the ligand within the protein's active site, calculating the binding affinity for each pose. uneb.br
For instance, in studies of N-acetyl-L-tyrosine derivatives targeting Peroxisome Proliferator-Activated Receptor alpha (PPARα), molecular docking was used to analyze key interactions within the active site. nih.gov Similarly, docking studies on other L-tyrosine derivatives have been conducted to understand their binding to various viral proteins. mdpi.com These studies often reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the stability of the ligand-protein complex. For example, in the docking of analogues of N-acyl-L-homoserine lactones with the TraR receptor, specific amino acid residues like Aspartic acid 70 and Threonine 129 were identified as forming key hydrogen bonds. f1000research.com
The insights gained from molecular docking can guide the rational design of new analogues of this compound. By identifying which parts of the molecule are essential for binding, modifications can be proposed to enhance affinity or selectivity. For example, if a particular region of the octenoyl chain is found to have favorable hydrophobic interactions, analogues with altered chain lengths or branching could be synthesized and tested.
Below is a representative data table illustrating the kind of results obtained from molecular docking studies of L-tyrosine derivatives against a hypothetical target protein.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| This compound | -8.5 | Tyr234, Phe278 | π-π stacking |
| N-Hexanoyl-L-tyrosine | -7.9 | Leu156, Ile189 | Hydrophobic |
| N-Butanoyl-L-tyrosine | -7.2 | Ser121 | Hydrogen Bond |
| N-Decanoyl-L-tyrosine | -8.2 | Val160, Ala192 | Hydrophobic |
This table is a hypothetical representation to illustrate typical data from molecular docking studies.
Molecular Dynamics Simulations to Assess Complex Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. tandfonline.com MD simulations calculate the motion of atoms in the system by solving Newton's equations of motion, providing a detailed picture of how the ligand and protein behave in a simulated physiological environment. tandfonline.com
Following molecular docking, the most promising ligand-protein complex is often subjected to MD simulations. These simulations can reveal whether the binding pose predicted by docking is stable or if the ligand dissociates or shifts to a different binding mode. Key parameters monitored during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates structural stability, and the analysis of intermolecular interactions like hydrogen bonds over the simulation time. researchgate.net
For example, MD simulations have been used to study the behavior of N-acyl amino acid-based surfactants at interfaces, highlighting the importance of intermolecular hydrogen bonds in their molecular arrangement. tandfonline.com In studies of L-tyrosine derivatives targeting viral proteins, MD simulations were performed to assess the stability of the ligand-protein complexes. tandfonline.com The results can show that a ligand maintains its initial docking position throughout the simulation, suggesting a stable interaction. tandfonline.com
The stability of the complex, as determined by MD simulations, is a critical factor in the SAR analysis. A ligand that forms a stable complex is more likely to be an effective inhibitor or modulator of the target protein. The detailed information from MD simulations can also uncover subtle conformational changes in the protein upon ligand binding, which can be crucial for understanding the mechanism of action.
A typical output from an MD simulation study could be summarized in a table as shown below, providing data on the stability of the docked complexes.
| Complex | Average RMSD (Å) | Hydrogen Bonds (average number) | Simulation Time (ns) | Stability |
| This compound - Target | 1.5 | 3 | 100 | Stable |
| N-Hexanoyl-L-tyrosine - Target | 2.1 | 2 | 100 | Moderately Stable |
| N-Butanoyl-L-tyrosine - Target | 3.5 | 1 | 100 | Unstable |
| N-Decanoyl-L-tyrosine - Target | 1.8 | 3 | 100 | Stable |
This table is a hypothetical representation to illustrate typical data from molecular dynamics simulation studies.
By combining molecular docking and molecular dynamics simulations, researchers can build a comprehensive understanding of the SAR for this compound and its analogues, leading to the development of compounds with improved biological activity.
Advanced Analytical Methodologies in Research on N Oct 2 Enoyl L Tyrosine
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool in the analysis of N-acyl amino acids, enabling the separation of the target compound from a mixture and an assessment of its purity. The choice of technique depends on the compound's physicochemical properties, such as polarity and volatility.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative identification and quantitative measurement of N-acyl amino acids like N-Oct-2-enoyl-L-tyrosine. sigmaaldrich.com Its application is particularly suited for non-volatile, polar compounds that are soluble in a liquid mobile phase.
In a typical HPLC setup for analyzing this compound, a reversed-phase column, such as a C18, is employed. helixchrom.com This stationary phase is nonpolar, and separation is achieved by eluting the sample with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with varying polarities. nih.govresearchgate.net To improve peak shape and resolution, modifiers such as formic acid or trifluoroacetic acid (TFA) are commonly added to the mobile phase. helixchrom.com
Qualitative analysis involves comparing the retention time of a peak in the sample chromatogram to that of a certified reference standard of this compound analyzed under identical conditions. sigmaaldrich.comresearchgate.net For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of the standard. The concentration of the analyte in the sample is then determined by comparing its peak area or height to the calibration curve. researchgate.net Detection is frequently performed using a photodiode array (PDA) or UV detector, set at a wavelength where the tyrosine chromophore exhibits strong absorbance, typically around 274-280 nm. helixchrom.comresearchgate.net
| Parameter | Typical Value / Type | Purpose | Source |
| Column | Reversed-Phase C18 (e.g., ODS-HG-5, 4.6x250 mm) | Separation based on hydrophobicity. | helixchrom.comnih.gov |
| Mobile Phase | A: Water with 0.1% Formic Acid or TFA | Elution of the analyte from the column. | helixchrom.com |
| B: Acetonitrile with 0.1% Formic Acid or TFA | |||
| Elution Mode | Gradient | To effectively separate multiple components in a complex mixture. | researchgate.net |
| Flow Rate | 0.25 - 2.0 mL/min | Controls the speed of separation and retention time. | nih.govacs.org |
| Detection | UV/PDA at 274-280 nm | To detect and quantify the tyrosine-containing analyte. | helixchrom.comresearchgate.net |
| Temperature | 25 - 40 °C | Ensures reproducibility of retention times. | acs.org |
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. nih.gov It is primarily applied to volatile and semi-volatile metabolites. researchgate.net this compound, being a relatively large and polar molecule with low volatility, is not directly amenable to GC analysis. nih.govacs.org
To analyze such non-volatile compounds by GC, a chemical derivatization step is mandatory. cuni.cz This process converts the polar functional groups (like the carboxylic acid and amine groups in the tyrosine moiety) into less polar, more volatile derivatives. A common approach for amino acids involves a two-step reaction: esterification of the carboxyl group (e.g., with n-butanol) followed by acylation of the amino and hydroxyl groups (e.g., with trifluoroacetic anhydride) to form N-trifluoroacetyl n-butyl esters. acs.org Once derivatized, the compound can be introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. While highly effective for volatile compounds, the requirement for derivatization adds complexity and potential for sample loss or side reactions, making direct analysis by HPLC or LC-MS more common for this class of molecules.
Mass Spectrometry for Structural Elucidation and Metabolomics
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for the structural elucidation and quantification of metabolites, including this compound.
The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for identifying and quantifying specific metabolites in complex biological samples such as plasma, urine, or tissue extracts. nih.govspandidos-publications.comnih.gov This hybrid technique leverages the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. acs.org
After chromatographic separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions with minimal fragmentation. mdpi.com In a tandem MS experiment (e.g., using a triple quadrupole or QTRAP system), the first mass analyzer (Q1) selects the precursor ion corresponding to the m/z of this compound. researchgate.net This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3).
This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific because it monitors a unique transition from a specific precursor ion to a characteristic product ion. sciex.com This allows for accurate quantification even in the presence of co-eluting compounds with the same nominal mass. researchgate.net The high sensitivity of LC-MS/MS enables the detection and quantification of N-acyl amino acids at very low concentrations, often in the nanomolar range. sciex.commdpi.com
| Parameter | Typical Value / Type | Purpose | Source |
| Chromatography | UHPLC/HPLC with Reversed-Phase C18 column | Separation of analytes prior to MS detection. | nih.gov |
| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode | Generation of gas-phase ions from the analyte. | mdpi.com |
| MS Analyzer | Triple Quadrupole (QqQ) or Q-TOF | Selection and fragmentation of ions for specific detection. | acs.orgresearchgate.net |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive targeted quantification. | researchgate.netsciex.com |
| Precursor Ion (M+H)⁺ | m/z 306.17 | For selecting the intact ionized this compound molecule. | N/A (Calculated) |
| Product Ion(s) | e.g., m/z 136.07 | Characteristic fragment(s) used for confirmation and quantification. | researchgate.net (Typical Tyr fragment) |
High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govresearchgate.net This capability is critical for the unambiguous identification of an unknown compound or the confirmation of a known structure.
For this compound, HRMS can determine its elemental composition by measuring its exact mass. The theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) is 306.1700 Da. An HRMS instrument can measure this mass with high precision, allowing differentiation from other molecules that may have the same nominal mass but a different elemental formula. nih.govucsf.edu For example, a compound with the formula C₁₆H₂₅N₃O₃ also has a nominal mass of 306, but its exact mass is 308.1918 Da, which is easily distinguished by HRMS. This accurate mass measurement provides a high degree of confidence in the compound's identification, especially when analyzing complex metabolomic samples. acs.orgmetabolomexchange.org
| Attribute | Value | Description | Source |
| Molecular Formula | C₁₇H₂₃NO₄ | The elemental composition of the neutral molecule. | N/A (Calculated) |
| Nominal Mass | 305 | The integer mass of the most abundant isotopes. | N/A (Calculated) |
| Theoretical Monoisotopic Mass | 305.1627 | The exact mass calculated using the most abundant isotopes. | N/A (Calculated) |
| Protonated Ion [M+H]⁺ | 306.1700 | The exact mass of the molecule after gaining a proton in positive ESI mode. | N/A (Calculated) |
| Required Mass Accuracy | < 5 ppm | The precision needed from an HRMS instrument for confident identification. | nih.govucsf.edu |
Spectroscopic Methods for Structural Confirmation
While chromatographic and mass spectrometric methods are powerful for separation and identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are unparalleled for the complete structural elucidation of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. oup.com For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. rsc.org Key expected signals would include those for the aromatic protons of the tyrosine ring, the alpha-proton of the amino acid, the vinyl protons of the octenoyl chain, and the terminal methyl group. nih.govresearchgate.net ¹³C NMR would similarly identify all the unique carbon atoms in the molecule. Two-dimensional NMR experiments (like COSY and HSQC) can then be used to piece together the complete molecular structure by establishing proton-proton and proton-carbon correlations.
Infrared (IR) spectroscopy can also be used to confirm the presence of key functional groups within the molecule. Characteristic absorption bands would be expected for the O-H stretch of the phenolic hydroxyl and carboxylic acid groups, the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the C=C stretch of the aromatic ring and the alkene in the acyl chain. researchgate.net
| Proton (¹H) Location | Expected Chemical Shift (ppm, approximate) | Multiplicity |
| Aromatic (Tyrosine ring) | 6.7 - 7.1 | Doublet |
| Vinyl (C=CH) | 5.5 - 7.0 | Multiplet |
| Amide (NH) | ~8.0 | Doublet |
| Alpha-proton (CH-NH) | ~4.5 | Multiplet |
| Methylene (CH₂) adjacent to C=C | ~2.2 | Multiplet |
| Methylene (CH₂) in acyl chain | 1.2 - 1.6 | Multiplet |
| Terminal Methyl (CH₃) | ~0.9 | Triplet |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry.
¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons and their immediate electronic environment. For this compound, distinct signals would be expected for the protons on the aromatic ring of the tyrosine residue, the α-proton, the β-methylene protons, the protons of the octenoyl chain, including the vinylic protons of the double bond, and the amide proton.
¹³C NMR Spectroscopy : This technique detects the carbon backbone of the molecule. A ¹³C NMR spectrum of this compound would show distinct peaks for each unique carbon atom, including the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, the sp²-hybridized carbons of the double bond, and the aliphatic carbons of the octenoyl chain. The chemical shifts of these carbons confirm the presence of the different functional groups.
2D NMR Spectroscopy : Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). These experiments are critical for definitively assigning the signals of the octenoyl chain and linking it to the nitrogen atom of the tyrosine moiety.
Table 1: Predicted NMR Chemical Shifts for Key Nuclei in this compound
This table is predictive and based on standard chemical shift values for similar functional groups.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Tyrosine Moiety | Aromatic C-H | ¹H | 6.8 - 7.2 |
| Aromatic C-C/C-O | ¹³C | 115 - 157 | |
| Alpha-Proton (α-CH) | ¹H | ~4.5 | |
| Alpha-Carbon (α-CH) | ¹³C | ~55 | |
| Carboxyl Carbon (COOH) | ¹³C | 170 - 175 | |
| Octenoyl Moiety | Amide Carbonyl (C=O) | ¹³C | 165 - 170 |
| Vinylic Protons (CH=CH) | ¹H | 5.5 - 7.0 | |
| Vinylic Carbons (CH=CH) | ¹³C | 120 - 150 | |
| Alkyl Chain (CH₂, CH₃) | ¹H / ¹³C | 0.8 - 2.5 / 14 - 40 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. The IR spectrum of this compound would display absorption bands confirming its key structural features.
The presence of the tyrosine backbone would be indicated by a broad O-H stretch from the carboxylic acid and the phenolic hydroxyl group, as well as N-H stretching from the amide group. The carbonyl groups of the carboxylic acid and the newly formed amide bond would also show strong, characteristic absorptions.
Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Phenol (B47542) / Carboxylic Acid | O-H Stretch | 3200 - 3600 | Broad, Strong |
| Amide | N-H Stretch | 3300 - 3500 | Medium |
| Alkane / Alkene | C-H Stretch | 2850 - 3100 | Medium-Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| Aromatic / Alkene | C=C Stretch | 1450 - 1650 | Medium-Weak |
| Amide | N-H Bend (Amide II) | 1510 - 1550 | Medium |
Isotopic Labeling for Metabolic Tracing Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing one or more atoms in this compound with their heavier isotopes, researchers can track the compound and its metabolites through complex biochemical pathways using methods like mass spectrometry or NMR.
Application of Stable Isotopes (e.g., ¹³C, ¹⁵N) for Metabolic Flux Analysis
Metabolic flux analysis (MFA) quantifies the rates of metabolic reactions in a living system. Using this compound labeled with stable (non-radioactive) isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) allows for the simultaneous tracing of carbon and nitrogen fluxes.
For example, synthesizing this compound using L-Tyrosine-¹³C₉ would label all nine carbon atoms of the tyrosine moiety. When this labeled compound is introduced to a biological system, such as cell cultures, the ¹³C atoms can be traced as the molecule is metabolized. Mass spectrometry can then identify metabolites that contain the ¹³C label, revealing the pathways involved in its breakdown or biotransformation. Similarly, using ¹⁵N-labeled L-tyrosine (B559521) would allow researchers to follow the fate of the nitrogen atom, providing specific insights into transamination or other reactions involving the amino group. This dual-labeling approach provides a comprehensive view of how both the amino acid and fatty acid components are processed by cells.
Use of Radioisotopes (e.g., ¹⁸F-labeling for PET tracer development in research)
Radioisotopes are instrumental in molecular imaging techniques like Positron Emission Tomography (PET). PET requires a tracer molecule labeled with a positron-emitting radioisotope, such as Fluorine-18 (¹⁸F). While this compound itself is not a standard PET tracer, its components, particularly L-tyrosine, are precursors for well-established tracers used in neuro-oncology research.
A prominent example is O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), an amino acid analog used for imaging brain tumors. The development of such tracers involves synthesizing a labeled precursor, which is then attached to the molecule of interest.
Theoretically, a research-grade PET tracer could be developed from this compound. This would likely involve modifying the octenoyl chain to include an ¹⁸F-labeled group, for instance, an ¹⁸F-fluoroethoxy or ¹⁸F-fluoropropyl group. The resulting radiolabeled compound could then be used in preclinical research to study its biodistribution, target engagement, and metabolic stability in vivo. Such studies could explore whether the acylation of tyrosine with a fatty acid alters its transport across membranes like the blood-brain barrier, a critical question in drug and tracer development.
Design and Investigation of Analogues and Derivatives of N Oct 2 Enoyl L Tyrosine
Synthesis of Chemically Modified Analogues
The synthesis of chemically modified analogues of N-Oct-2-enoyl-L-tyrosine allows for a detailed examination of how different structural features influence its biological function. These modifications typically target the two main components of the molecule: the acyl chain and the tyrosine residue.
Variations in the length, degree of unsaturation, and the position of the double bond in the acyl chain can significantly impact the biological activity of N-acyl amino acids. While specific studies on a series of this compound analogues are not extensively documented, research on other N-acyl-L-tyrosines provides valuable insights into the effects of these modifications.
For instance, a range of N-acyl-L-tyrosines with different acyl chains have been synthesized and identified in various biological systems. These include saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0), as well as unsaturated fatty acids such as oleic acid (C18:1) and linoleic acid (C18:2) nih.govfrontiersin.org. The synthesis of these compounds is typically achieved through the condensation of L-tyrosine (B559521) or its ester derivative with the corresponding fatty acid chloride or activated fatty acid academie-sciences.fr.
One study detailed the synthesis of N-palmitoyl-L-tyrosine phosphoric acid, highlighting a synthetic route involving N-acylation followed by phosphitylation and subsequent debenzylation researchgate.net. Another research effort led to the isolation and characterization of N-(5-methyl)hexanoyl tyrosine and N-(7-methyl)octanoyl tyrosine from the bacterium Olivibacter sp. mdpi.com.
The biological evaluation of these analogues has revealed that the nature of the acyl chain is crucial for activity. For example, N-stearoyl-L-tyrosine has been shown to exert neuroprotective effects, while N-linoleoyl-L-tyrosine can protect against transient cerebral ischemia through the activation of the CB2 receptor nih.gov. Furthermore, N-palmitoyl-L-tyrosine has demonstrated antiproliferative effects against cultured human breast cancer cells frontiersin.orgnih.gov. The antimicrobial properties of N-acyl tyrosines also appear to be dependent on the acyl chain, with N-(5-methyl)hexanoyl tyrosine showing low activity, while other related lipoamino acids displayed more potent effects mdpi.com.
A study on N-acyl tyrosine surfactants found that the C12 derivative had optimal antibacterial activity among single-chain surfactants, and the introduction of a double bond in the oleoyl derivative enhanced its antibacterial activity compared to its saturated counterpart researchgate.net. This suggests that both chain length and unsaturation are key determinants of biological function.
Table 1: Examples of N-Acyl-L-Tyrosine Analogues with Modified Acyl Chains and Their Reported Biological Activities
| Analogue Name | Acyl Chain Modification | Reported Biological Activity |
| N-Stearoyl-L-tyrosine | Saturated C18 chain | Neuroprotection nih.gov |
| N-Linoleoyl-L-tyrosine | Polyunsaturated C18 chain | Protection against cerebral ischemia via CB2 activation nih.gov |
| N-Palmitoyl-L-tyrosine | Saturated C16 chain | Antiproliferative effects in breast cancer cells frontiersin.orgnih.gov |
| N-Oleoyl-L-tyrosine | Monounsaturated C18 chain | Component of cosmetic formulations nih.gov |
| N-(5-methyl)hexanoyl tyrosine | Branched saturated C7 chain | Low antimicrobial activity mdpi.com |
| N-(7-methyl)octanoyl tyrosine | Branched saturated C9 chain | No growth inhibition observed mdpi.com |
| N-Lauroyl-L-tyrosine (C12) | Saturated C12 chain | Optimal antibacterial activity among tested single-chain surfactants researchgate.net |
Modifications to the tyrosine moiety of N-acyl-L-tyrosines can also profoundly alter their chemical properties and biological activities. The phenolic hydroxyl group and the aromatic ring are primary targets for such modifications.
Potential modifications to the tyrosine ring that have been explored in other contexts include:
Oxidation: The conversion of the N-acyl-L-tyrosine to the corresponding N-acyl-dehydrotyrosine is a known metabolic transformation frontiersin.orgnih.gov.
Hydroxylation: N-acetyl-tyrosine can be a substrate for tyrosinase, leading to the formation of N-acetyl-L-DOPA frontiersin.org. This suggests that N-acyl-L-tyrosines could undergo similar enzymatic hydroxylation.
Oxidative Decarboxylation: This reaction can yield N-acyl-4-[(E-)-2-aminovinyl] phenols frontiersin.org.
A study on N-acetyl-L-tyrosine derivatives involved modifications where the phenolic hydroxyl group was ether-linked to various substituents to create PPARα selective activators nih.gov. This demonstrates that the phenolic group is a viable point for synthetic alteration to modulate biological receptor interactions.
Furthermore, the synthesis of N-palmitoyl-L-tyrosine phosphoric acid illustrates a modification where the phenolic hydroxyl group is phosphorylated researchgate.net. This introduces a charged group that can significantly alter the molecule's solubility and interaction with biological targets, in this case, inhibiting lysophosphatidic acid receptors researchgate.net.
Conjugation Strategies for Enhanced Research Utility
To facilitate the study of this compound and its analogues, various conjugation strategies can be employed. These strategies aim to attach reporter molecules, such as fluorescent tags or affinity labels, or to incorporate the molecule into larger biomolecules like peptides.
The incorporation of N-acyl-L-tyrosine derivatives into peptide sequences can be used to create novel peptidomimetics with unique properties. The tyrosine residue provides several handles for bioconjugation.
One common approach is the "tyrosine-click" reaction, which involves the reaction of the tyrosine phenol (B47542) ring with reagents like 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) and its derivatives. This reaction is highly selective for tyrosine under aqueous buffered conditions and proceeds rapidly nih.gov. This method could be applied to an N-acyl tyrosine methyl amide to attach it to other molecules nih.gov.
Enzyme-mediated strategies also offer a powerful tool for bioconjugation. For example, the enzyme tyrosinase can oxidize the tyrosine residue to an o-quinone, which can then react with nucleophiles like cysteine thiols to form stable covalent bonds nih.gov. This has been used to couple proteins and peptides. To prevent unwanted side reactions like dopachrome-like cyclization of an oxidized N-terminal tyrosine, N-terminal acylation of the peptide is often necessary nih.gov. The presence of the N-oct-2-enoyl group in the target molecule already fulfills this requirement, making it a potentially good substrate for such enzymatic conjugation.
The development of fluorescent or affinity-tagged probes is crucial for visualizing the subcellular localization of this compound and identifying its binding partners.
Fluorescent Probes: Fluorescent tags can be attached to N-acyl-L-tyrosine analogues to create molecular probes for imaging studies. The synthesis of such probes would typically involve coupling a fluorophore to either the acyl chain or the tyrosine moiety. For instance, a fluorescent group could be incorporated into the acyl chain during synthesis, or a fluorescent label could be attached to the phenolic hydroxyl group of the tyrosine. The development of fluorescent probes based on other scaffolds, such as those targeting the NLRP3 inflammasome, often involves linking a fluorophore like coumarin to the core binding moiety nih.gov. A similar strategy could be envisioned for this compound.
Affinity Tags: Affinity tags, such as biotin, can be conjugated to N-acyl-L-tyrosine analogues to facilitate the isolation and identification of their cellular binding partners through affinity purification techniques. The synthesis of a biotinylated probe would involve the covalent attachment of biotin to the N-acyl-L-tyrosine molecule, often through a linker to minimize steric hindrance. The development of biotinylated probes for targets like Bruton's tyrosine kinase has been successfully demonstrated and provides a template for designing similar probes for this compound nih.gov.
Comparative Biological Evaluation of Analogues
A systematic comparative biological evaluation of the synthesized analogues is essential to establish a clear structure-activity relationship (SAR). This involves testing the analogues in relevant biological assays and comparing their potency and efficacy to the parent compound, this compound.
Based on the biological activities reported for other N-acyl-L-tyrosines, relevant assays could include:
Antiproliferative assays: Testing the analogues on cancer cell lines, such as breast cancer cells, to evaluate their effects on cell growth and viability frontiersin.orgnih.gov.
Neuroprotective assays: Assessing the ability of the analogues to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity nih.gov.
Receptor binding and activation assays: For analogues designed to target specific receptors like CB2 or PPARs, assays to measure binding affinity and functional activation would be necessary nih.govnih.gov.
Antimicrobial assays: Evaluating the growth inhibitory effects of the analogues against a panel of bacteria and fungi mdpi.comresearchgate.net.
For example, a comparative study of N-acyl tyrosine surfactants showed that both the length of the acyl chain and the presence of unsaturation significantly influenced their antibacterial activity researchgate.net. Similarly, the evaluation of N-acetyl-L-tyrosine derivatives as PPARα activators revealed that specific substitutions on the phenolic ether linkage led to enhanced transactivation nih.gov.
By systematically synthesizing and evaluating a library of this compound analogues with diverse modifications, a comprehensive understanding of the structural requirements for its biological activity can be achieved. This knowledge is invaluable for the design of more potent and selective compounds for therapeutic or research applications.
Assessment of Potency and Selectivity for Molecular Targets
The therapeutic potential of N-acyl-L-tyrosine derivatives is intrinsically linked to their ability to interact with specific biological targets with high potency and selectivity. A primary focus of research in this area has been on Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors involved in the regulation of metabolism and inflammation.
For instance, a series of N-(2-benzoylphenyl)-L-tyrosine derivatives have been identified as potent and selective PPARγ agonists. nih.gov The investigation into these compounds revealed that modifications to the acyl group and the tyrosine backbone could significantly influence their binding affinity and functional activity at PPARγ. The structure-activity relationship studies demonstrated that specific substitutions on the benzoylphenyl moiety led to a dramatic increase in in vitro functional potency and affinity for PPARγ. nih.govyoutube.com
Another key molecular target for N-acyl amino acids is the Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids and other related signaling lipids. nih.gov While direct studies on this compound as a FAAH inhibitor are not yet available, the structural similarity of N-acyl amino acids to the endogenous FAAH substrate anandamide suggests that derivatives of this compound could be designed to modulate FAAH activity. The potency and selectivity of such derivatives would likely depend on the length and saturation of the acyl chain, as well as modifications to the tyrosine headgroup.
Table 1: Potency and Selectivity of Representative N-Acyl-L-Tyrosine Derivatives for PPARγ
| Compound | PPARγ Binding Affinity (Ki, nM) | PPARγ Transactivation (EC50, nM) | Fold Selectivity vs PPARα |
| Compound 18 (from Henke et al., 1998) | 30 | 40 | >250 |
| Compound 20 (from Henke et al., 1998) | 3 | 3 | >333 |
| Rosiglitazone (Reference) | 40 | 60 | 90 |
This table presents hypothetical data based on findings for similar compounds to illustrate the type of data generated in such studies. Actual values for this compound derivatives would require experimental validation.
Differential Metabolic Fate Studies
Understanding the metabolic fate of N-acyl-L-tyrosine derivatives is crucial for their development as therapeutic agents. The metabolism of these compounds can influence their bioavailability, duration of action, and potential for off-target effects. The primary route of metabolism for many N-acyl amino acids is hydrolysis of the amide bond by enzymes such as FAAH, which releases the constituent fatty acid and amino acid. nih.gov
Studies on the metabolism of N-acylated aromatic amino acids are ongoing, with a focus on identifying the specific enzymes involved in their breakdown and the resulting metabolites. nih.govresearchgate.net The structure of the acyl chain, including the presence of a double bond as in this compound, can significantly impact the rate and pathway of metabolism. For example, unsaturated fatty acids can undergo β-oxidation, a process that shortens the acyl chain and can lead to the formation of various metabolites. mdpi.com
Furthermore, the tyrosine moiety itself can be subject to metabolic modifications, such as hydroxylation or conjugation, which can alter the pharmacological profile of the parent compound. Differential metabolic fate studies would involve incubating this compound and its derivatives with liver microsomes or other relevant enzyme preparations and identifying the resulting metabolites using techniques like mass spectrometry.
Table 2: Hypothetical Metabolic Pathways for this compound
| Metabolic Reaction | Enzyme Family | Potential Metabolites |
| Amide Bond Hydrolysis | Amidases (e.g., FAAH) | Oct-2-enoic acid, L-tyrosine |
| Acyl Chain β-oxidation | Acyl-CoA oxidases | Shortened N-acyl-L-tyrosine derivatives |
| Aromatic Hydroxylation | Cytochrome P450s | N-Oct-2-enoyl-L-DOPA |
| Glucuronidation | UGTs | Glucuronide conjugates |
This table outlines potential metabolic pathways based on the known metabolism of related compounds. The actual metabolic fate of this compound would need to be determined experimentally.
Repurposing or Novel Applications of Derivatives in Academic Research
Beyond their potential as therapeutic agents, derivatives of this compound can serve as valuable tools in academic research to probe biological pathways and mechanisms. For instance, radiolabeled or fluorescently tagged analogues could be synthesized to visualize the distribution of these compounds in cells and tissues, and to identify their binding partners.
The structural similarity of N-acyl-L-tyrosines to endocannabinoids opens up avenues for their use in studying the endocannabinoid system. nih.gov Derivatives of this compound could be developed as selective probes for novel receptors or enzymes within this complex signaling network.
Furthermore, the unique chemical properties of the oct-2-enoyl group, an α,β-unsaturated carbonyl system, could be exploited for the design of covalent inhibitors or activity-based probes. These tools would be invaluable for identifying and characterizing the function of specific enzymes that interact with this class of molecules. The exploration of N-acyl-L-tyrosine derivatives in areas such as neuroinflammation, metabolic disorders, and pain modulation represents a fertile ground for future academic research.
Future Directions and Emerging Research Avenues for N Oct 2 Enoyl L Tyrosine
Systems Biology Approaches to Understand Comprehensive Biological Roles
To move beyond single-endpoint assays and understand the holistic impact of N-Oct-2-enoyl-L-tyrosine, a systems biology approach is essential. This involves integrating large-scale datasets to create a comprehensive picture of the molecular perturbations induced by the compound.
The integration of multiple "omics" datasets provides a powerful, unbiased strategy to map the systemic effects of this compound. nih.gov By combining metabolomics, lipidomics, and proteomics, researchers can generate hypotheses about its mechanism of action and identify novel biomarkers.
Metabolomics and Lipidomics: Untargeted metabolomics can reveal the full spectrum of small molecules affected by this compound administration in a given biological system. mdpi.com Given its structure as a lipid-amino acid conjugate, particular attention should be paid to its influence on fatty acid and amino acid metabolism pathways. nih.gov Studies on other metabolic conditions have successfully used metabolomics to identify fingerprints associated with disease progression, a technique that could be applied to understand the pathways modulated by this compound. nih.govnih.gov Lipidomics would further dissect changes in complex lipid classes, revealing how this compound might alter membrane composition or lipid signaling.
Proteomics: Global proteomics analysis can identify changes in protein expression levels following exposure to the compound. This can reveal which enzymes, receptors, or structural proteins are impacted. For instance, in studies of other bioactive molecules, proteomics has identified the upregulation of enzymes involved in energy metabolism, such as the TCA cycle and fatty acid β-oxidation. ahajournals.org Such an approach for this compound could pinpoint the specific enzymatic pathways it regulates.
Integrated Multi-Omics Analysis: The true power of systems biology lies in the integration of these datasets. biologists.com Correlating changes in protein levels (proteomics) with alterations in metabolite concentrations (metabolomics) can provide a robust, mechanistic link. For example, if this compound treatment leads to a decrease in a specific metabolite, and the enzyme responsible for its synthesis is also downregulated in the proteomics data, this provides strong evidence for a direct regulatory link. biologists.com Machine learning algorithms can be employed to integrate vast, multimodal datasets—from the genome to the metabolome—to identify the most influential features and pathways associated with a particular physiological state or response to the compound. researchgate.netunimi.it
The following table illustrates a hypothetical integrated omics workflow to study this compound.
Table 1: Hypothetical Integrated Omics Workflow for this compound Research
| Omics Layer | Technique | Potential Research Question | Example of Potential Finding |
|---|---|---|---|
| Metabolomics | LC-MS, NMR | How does the compound alter the cellular metabolic profile? | Identifies accumulation of fatty acid intermediates and depletion of specific amino acids. |
| Lipidomics | Shotgun Lipidomics, LC-MS | Does the compound affect membrane lipid composition or signaling lipids? | Reveals changes in specific classes of phospholipids (B1166683) or sphingolipids. |
| Proteomics | SWATH-MS, TMT Labeling | Which protein expression levels are changed by the compound? | Shows downregulation of enzymes in a specific metabolic pathway and upregulation of stress response proteins. ahajournals.org |
| Transcriptomics | RNA-Seq | What are the corresponding changes in gene expression? | Confirms transcriptional regulation of the genes encoding the proteins identified by proteomics. biologists.com |
| Data Integration | Machine Learning, Pathway Analysis | What are the key coordinated pathways and networks affected? | Links decreased expression of a fatty acid oxidation enzyme to the observed buildup of its substrate, pinpointing a key metabolic node of action. unimi.it |
Once omics data are generated, network analysis can be used to visualize and interpret the complex web of interactions. By constructing co-expression or protein-protein interaction (PPI) networks, researchers can identify "hub" genes or proteins that are central to the compound's mode of action. oncotarget.com
This approach can identify modules of highly interconnected genes that are collectively associated with a biological process or response to this compound. plos.org For example, weighted gene co-expression network analysis (WGCNA) could be applied to transcriptomic data from cells treated with the compound to find modules of genes whose expression is highly correlated. oncotarget.com Functional enrichment analysis of these modules can then reveal the key biological pathways being modulated, such as amino acid metabolism, plant-pathogen interactions, or signal transduction. plos.org
Furthermore, tools like Ingenuity Pathway Analysis (IPA) can predict upstream regulators (e.g., transcription factors, kinases) that may be activated or inhibited by the compound, based on the observed downstream changes in gene and protein expression. researchgate.net This would be particularly valuable for this compound, as it could help identify its primary molecular target(s) and the signaling cascades it initiates. Given that tyrosine metabolism itself is a significant pathway in many biological processes, network analysis could elucidate how this compound perturbs this and connected pathways like phenylalanine and secondary metabolite biosynthesis. plos.orgmdpi.com
Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Studies
To validate findings from systems biology and delve deeper into the cellular and tissue-specific mechanisms of this compound, advanced culture models that better mimic in vivo physiology are required.
Three-dimensional (3D) culture systems, such as spheroids and organoids, offer a significant advantage over traditional 2D monolayer cultures. They recapitulate the complex cell-cell and cell-matrix interactions of native tissues, providing a more physiologically relevant context to study the effects of this compound. nih.govresearchgate.net
Patient-Derived Organoids (PDOs): For studying disease-modifying potential, organoids derived from patient tissues (e.g., tumor organoids) could be used to assess the compound's efficacy in a personalized medicine context. researchgate.net
Modeling Development and Disease: Brain organoids, for example, could be used to study the compound's role in neurodevelopment or its potential to ameliorate phenotypes in models of neurodegenerative diseases like Parkinson's. researchgate.net
Investigating Spatial Dependencies: Within a 3D spheroid, cells experience different microenvironments (e.g., nutrient and oxygen gradients). This allows researchers to investigate whether this compound has differential effects on cells in distinct spatial locations, for instance, protecting inner, nutrient-deprived cells from specific forms of cell death like ferroptosis. nih.gov Combining 3D culture with CRISPR-based genetic screens can be a powerful tool to uncover genetic dependencies that are only apparent in a three-dimensional context. nih.gov
Primary cells, while more challenging to maintain than immortalized cell lines, provide a model that is closer to the in vivo state. The use of primary cultures of hepatocytes, neurons, or immune cells would be critical for understanding the cell-type-specific responses to this compound.
Co-culture systems, where two or more different cell types are grown together, are essential for studying intercellular communication. nih.gov These models would be invaluable for dissecting how this compound influences the interaction between different cells.
Neurovascular Unit Models: Co-cultures of endothelial cells, pericytes, and astrocytes could be used to study the compound's effects on the blood-brain barrier. nih.gov
Liver Models: Co-culturing primary hepatocytes with mesenchymal stromal cells can reveal hepatotrophic or protective effects, where one cell type provides essential support and signaling molecules to the other. mdpi.com Such a system could test if this compound modulates these supportive interactions.
Immuno-oncology Models: A co-culture of tumor cells and immune cells (e.g., T-cells) could determine if this compound modulates tumor immune evasion. frontiersin.org For example, researchers could measure if the compound alters the expression of immune checkpoint proteins or the secretion of cytokines. mdpi.comfrontiersin.org
The following table summarizes advanced model systems and their potential applications for this compound research.
Table 2: Application of Advanced In Vitro Models for this compound Research
| Model System | Key Feature | Potential Application for this compound | Reference |
|---|---|---|---|
| Tumor Spheroids/Organoids | 3D architecture, cell-cell interactions, microenvironment gradients | Test anti-proliferative effects; screen for synthetic lethality with known cancer drugs. | nih.gov |
| Brain Organoids | Cellular diversity (neurons, glia), spatial organization | Investigate effects on neuronal differentiation, maturation, and survival in neurodegenerative disease models. | researchgate.net |
| Primary Hepatocyte Cultures | Physiologically relevant metabolic function | Assess direct effects on liver metabolism and potential protective properties. | mdpi.com |
| Hepatocyte/Stromal Cell Co-culture | Cell-cell signaling, trophic support | Determine if the compound modulates supportive interactions and protects from injury. | mdpi.com |
| Tumor/T-cell Co-culture | Immune-tumor interaction | Evaluate the potential to modulate immune cell activation or overcome tumor immune evasion. | frontiersin.org |
Bioengineering and Synthetic Biology Applications
Future research also encompasses the production and novel applications of this compound through bioengineering. Synthetic biology offers a powerful toolkit to create microbial cell factories for the sustainable production of this and other novel tyrosine derivatives. frontiersin.orgfrontiersin.org
The biosynthesis of this compound is not a naturally prominent pathway, necessitating a synthetic biology approach for efficient production. This would likely involve engineering a microbial host like Escherichia coli or Saccharomyces cerevisiae. nih.govmdpi.com The strategy would involve:
Enhancing Precursor Supply: Engineering the host's central metabolism to overproduce the precursor L-tyrosine (B559521). This has been successfully achieved for producing various tyrosine-derived compounds. frontiersin.orgnih.gov
Introducing the Final Conjugation Step: Identifying or engineering an enzyme that can attach the oct-2-enoyl moiety to L-tyrosine. This could be a novel acyltransferase or a nonribosomal peptide synthetase (NRPS) domain engineered for this specific purpose. nih.gov The incorporation of other modified amino acids, such as N6-(oct-7-enoyl)-L-lysine, into proteins demonstrates the feasibility of utilizing such enzymatic machinery. acs.org
Optimization: Fine-tuning the expression of pathway genes using different promoters and terminators to balance metabolic flux and avoid the accumulation of toxic intermediates. nih.gov
Beyond production, synthetic biology could be used to create novel biosensors or genetic circuits that respond to this compound. This would enable high-throughput screening for compounds that mimic or inhibit its activity and could help elucidate its cellular targets. frontiersin.org By designing genetic circuits that link the compound's presence to a reporter gene (e.g., GFP), its uptake and mechanism could be studied in real-time.
Q & A
Q. What synthetic methodologies are recommended for preparing N-Oct-2-enoyl-L-tyrosine in laboratory settings?
Methodological Answer :
- Enzymatic Acylation : Use tyrosine-specific enzymes (e.g., monooxygenases or acetyltransferases) to introduce the oct-2-enoyl group. For example, EC 1.14.14.36 (tyrosine N-monooxygenase) catalyzes hydroxylation and oxidation reactions on tyrosine, which can be adapted for acyl group transfer with oct-2-enoyl-CoA as a substrate .
- Chemical Synthesis : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to conjugate oct-2-enoic acid to L-tyrosine. Purify via column chromatography and validate using HPLC (High-Performance Liquid Chromatography) .
- Critical Parameters : Monitor reaction pH (6.5–7.5) to preserve tyrosine’s amine group reactivity and avoid racemization .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
- Spectroscopic Analysis :
Q. What stability considerations are critical for storing this compound?
Methodological Answer :
- Storage Conditions : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the enoyl group and oxidation of the tyrosine moiety .
- Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer :
- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations for vibrational modes or chemical shifts) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled tyrosine to isolate overlapping signals in complex NMR spectra .
- Collaborative Databases : Cross-reference with NIST Chemistry WebBook entries for analogous tyrosine derivatives to identify anomalies .
Q. What experimental design strategies mitigate variability in enzymatic synthesis yields?
Methodological Answer :
- Optimized Reaction Conditions :
- Substrate Ratios : Use a 1:2 molar ratio of L-tyrosine to oct-2-enoyl-CoA to drive reaction completion .
- Cofactor Supplementation : Add NADPH (0.5–1.0 mM) to sustain reductase activity in monooxygenase-mediated reactions .
Q. How should researchers address incomplete toxicity data for novel tyrosine derivatives like this compound?
Methodological Answer :
- Proactive Risk Assessment :
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- Ecotoxicity Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation potential and soil mobility based on logP values and molecular weight .
- Precautionary Handling : Follow protocols for "substances not fully characterized" (e.g., use fume hoods, PPE, and restrict access to trained personnel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
